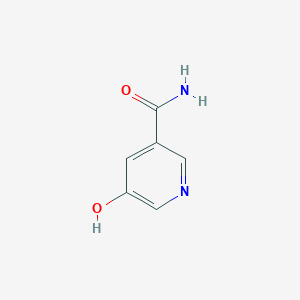

5-Hydroxynicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJCDEKRKCCYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143974 | |

| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101512-21-4 | |

| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101512214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-(Hydroxymethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the synthesis and purification of N-(hydroxymethyl)nicotinamide, a derivative of nicotinamide (a form of vitamin B3). While the initial focus of this paper was the synthesis of 5-hydroxynicotinamide, a thorough literature review revealed a scarcity of detailed and reproducible synthetic protocols for this specific isomer. In contrast, the synthesis of N-(hydroxymethyl)nicotinamide is well-documented, offering a robust and accessible model for the preparation of a hydroxynicotinamide derivative. This guide will therefore focus on the established methods for synthesizing and purifying N-(hydroxymethyl)nicotinamide, providing a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

N-(hydroxymethyl)nicotinamide is a compound of interest due to its potential as an antimicrobial agent.[1] As a derivative of nicotinamide, it is also relevant to the study of cellular metabolism, particularly the pathways involving nicotinamide adenine dinucleotide (NAD+).[2] Understanding the synthesis and biological context of this compound is crucial for its application in further research and drug development. This guide presents a detailed, reproducible protocol for the chemical synthesis of N-(hydroxymethyl)nicotinamide, along with methods for its purification and characterization.

Synthesis of N-(Hydroxymethyl)nicotinamide

The most common and efficient method for the synthesis of N-(hydroxymethyl)nicotinamide is the condensation reaction of nicotinamide with formaldehyde in the presence of a basic catalyst.[3] A key study by Zhang and Guo provides a foundational method with a reported yield of 72.4%.[1][2]

Quantitative Data Summary

The following table summarizes the key experimental conditions and corresponding yield for the synthesis of N-(hydroxymethyl)nicotinamide based on the work of Zhang and Guo.[1][2]

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Temperature | Reaction Time | Reported Yield (%) |

| Nicotinamide (3.0 g) | Formaldehyde (36.8% aq. solution, 5.0 mL) | Potassium Carbonate (0.03 g) | Water | Boiling water bath | 1 hour | 72.4 |

Experimental Protocol: Synthesis of N-(Hydroxymethyl)nicotinamide

This protocol is adapted from the method described by Zhang and Guo (1992).[1][3]

Materials:

-

Nicotinamide (3.0 g)

-

Formaldehyde (36.8% aqueous solution, 5.0 mL)

-

Potassium Carbonate (0.03 g)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

-

To a round-bottom flask, add 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde solution, and 0.03 g of potassium carbonate.[3]

-

Heat the mixture in a boiling water bath with continuous stirring for 1 hour.[1][3]

-

After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

-

The crude product is expected to crystallize upon cooling.

Synthesis Workflow Diagram

Caption: Synthesis of N-(hydroxymethyl)nicotinamide.

Purification of N-(Hydroxymethyl)nicotinamide

The crude product from the synthesis can be purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude N-(hydroxymethyl)nicotinamide

-

Ethanol/water mixture (or other suitable solvent)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel, filter paper, and vacuum flask

-

Cold solvent for washing

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of a hot ethanol/water mixture to dissolve the crude product.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Purification Workflow Diagram

Caption: Purification by recrystallization.

Characterization

The identity and purity of the synthesized N-(hydroxymethyl)nicotinamide can be confirmed using various analytical techniques.

Spectroscopic Data

-

¹H NMR (DMSO-d6): Expected signals corresponding to the protons on the pyridine ring, the methylene group, and the amide and hydroxyl protons.[4]

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ is expected at m/z 153.066.[5]

Biological Context: The NAD+ Salvage Pathway

Nicotinamide, the precursor for the synthesis of N-(hydroxymethyl)nicotinamide, is a key molecule in the NAD+ salvage pathway.[2] This pathway is essential for maintaining cellular levels of NAD+, a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[6][7] The NAMPT enzyme is the rate-limiting step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[7][8]

NAD+ Salvage Pathway Diagram

Caption: The NAD+ Salvage Pathway.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis and purification of N-(hydroxymethyl)nicotinamide. The presented methodology, based on the well-established work of Zhang and Guo, offers a reproducible approach for obtaining this nicotinamide derivative with a good yield. The inclusion of a purification protocol and information on the biological context of nicotinamide in the NAD+ salvage pathway aims to equip researchers, scientists, and drug development professionals with the necessary information for their studies involving this class of compounds.

References

- 1. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]

- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

physicochemical properties of 5-Hydroxynicotinamide

An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxynicotinamide

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

This compound is a pyridinecarboxamide derivative with potential biological activities. Accurate characterization of its physicochemical properties is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 5-hydroxypyridine-3-carboxamide | PubChemLite[1] |

| Chemical Formula | C₆H₆N₂O₂ | Biosynth |

| Molecular Weight | 138.13 g/mol | Biosynth, CymitQuimica[2] |

| CAS Number | 101512-21-4 | Biosynth, CymitQuimica[2], Hit2Lead[3] |

| Appearance | White Crystalline Solid | Manac Incorporated |

| LogP (Octanol-Water Partition Coefficient) | 0.13 | Hit2Lead |

| Predicted XlogP | -0.6 | PubChemLite[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Not available | - |

| pKa | Not available | - |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid amide like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method [4][5][6]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6] The tube is tapped gently to ensure tight packing.[4][6]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[6]

-

The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[6]

-

-

Purity Check: A broad melting range often indicates the presence of impurities. A mixed melting point determination with an authentic standard can confirm the identity of the compound.[4]

Boiling Point Determination

For solids that are stable at high temperatures, the boiling point can be determined, although it is less commonly measured than the melting point.

Methodology: Distillation Method [7][8][9]

-

Apparatus Setup: A small quantity of this compound is placed in a micro-distillation flask fitted with a condenser and a calibrated thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.[8]

-

Heating: The flask is heated gently in a suitable heating bath (e.g., oil bath). Boiling chips are added to ensure smooth boiling.[8]

-

Measurement: The temperature is recorded when it stabilizes as the liquid boils and the vapor condenses on the thermometer bulb. This stable temperature is the boiling point at the recorded atmospheric pressure.[7][8]

-

Pressure Correction: Since boiling point is dependent on pressure, the observed value may need to be corrected to standard atmospheric pressure (760 mmHg).[9]

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter for drug development, affecting bioavailability.

Methodology: Shake-Flask Method [10][11]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water, often with a co-solvent if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. For the titration of a base with an acid, the pKa corresponds to the pH at the half-equivalence point. Sophisticated software can be used to derive pKa values from the curve, especially for molecules with multiple ionizable groups.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method [12][13]

-

Phase Preparation: Equal volumes of n-octanol and water (or pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.[12]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently but thoroughly for a set period to allow the compound to partition between the two phases until equilibrium is reached.[12]

-

Phase Separation: The two phases (aqueous and octanol) are allowed to separate completely.

-

Quantification: The concentration of this compound in each phase is accurately measured using a suitable analytical technique like HPLC-UV.[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive physicochemical characterization of a novel chemical entity such as this compound.

References

- 1. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Hit2Lead | this compound | CAS# 101512-21-4 | MFCD01199201 | BB-5511865 [hit2lead.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chemhaven.org [chemhaven.org]

- 11. moorparkcollege.edu [moorparkcollege.edu]

- 12. agilent.com [agilent.com]

- 13. acdlabs.com [acdlabs.com]

5-Hydroxynicotinamide CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinamide, a derivative of nicotinamide (Vitamin B3), is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and structure. While research specific to this compound is emerging, this document summarizes its known biological activities, particularly its antiplasmodial and antileishmanial properties. Due to the limited availability of detailed experimental data and specific signaling pathways for this compound, this guide also leverages the extensive research on its parent compound, nicotinamide, to provide context and potential avenues for future investigation.

Chemical Identity and Structure

This compound, also known as 5-hydroxypyridine-3-carboxamide, is a pyridine derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 101512-21-4[1][2] |

| Chemical Formula | C₆H₆N₂O₂[1] |

| Molecular Weight | 138.13 g/mol [1] |

| IUPAC Name | 5-hydroxypyridine-3-carboxamide |

| SMILES | C1=C(C=NC=C1O)C(=O)N[1] |

Chemical Structure:

Caption: Chemical structure of this compound.

Biological Activities and Quantitative Data

This compound has been identified as a plant-derived compound with promising biological activities, including antiplasmodial, antimalarial, and antitumor effects. It has shown inhibitory activity against Leishmania and Plasmodium species.[1] A potential synergistic effect has been observed between this compound and nicotinamide, with both compounds inhibiting the proliferation of hypoxic tumor cells.[1]

While specific quantitative data for this compound is limited in publicly available literature, research on its parent compound, nicotinamide, provides valuable insights into its potential efficacy.

| Organism/Cell Line | Compound | Activity | IC₅₀ Value | Reference |

| Leishmania infantum (amastigotes) | Nicotinamide | Antileishmanial | 5.5 ± 0.5 mM | [3] |

| Leishmania amazonensis (amastigotes) | Nicotinamide | Antileishmanial | 11.3 ± 2.1 mM | [3] |

| Human Fibroblasts | Nicotinamide | Cytotoxicity | 21.5 mM (half-cell-killing dose) | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely available. However, established methodologies for related compounds and assays can be adapted for its study.

Synthesis of Nicotinamide Derivatives

A general method for the synthesis of N-(Hydroxymethyl)nicotinamide, a related compound, involves the reaction of nicotinamide with formaldehyde in the presence of a base.[5] This approach could potentially be adapted for the synthesis of other nicotinamide derivatives.

Workflow for Synthesis of Nicotinamide Derivatives:

Caption: A generalized workflow for the synthesis of nicotinamide derivatives.

Antileishmanial Activity Assay

The antileishmanial activity of compounds is typically evaluated against both promastigote and amastigote stages of the Leishmania parasite. The 50% inhibitory concentration (IC₅₀) is a key parameter determined in these assays.[6][7]

Experimental Workflow for Antileishmanial Assay:

References

- 1. This compound | 101512-21-4 | BEA51221 | Biosynth [biosynth.com]

- 2. Hit2Lead | this compound | CAS# 101512-21-4 | MFCD01199201 | BB-5511865 [hit2lead.com]

- 3. In Vitro Antileishmanial Activity of Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxynicotinamide: A Technical Guide to its Biological Activity and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Vitamin B3

5-Hydroxynicotinamide, a derivative of the well-established molecule nicotinamide (an amide form of vitamin B3), is emerging as a compound of significant scientific interest. While nicotinamide is widely recognized as a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), the introduction of a hydroxyl group at the 5-position of the pyridine ring potentially alters its biological activity, potency, and therapeutic profile.[1] This guide provides a comprehensive technical overview of the known and hypothesized biological activities of this compound, grounding its mechanisms in the broader context of NAD+ metabolism and offering detailed experimental frameworks for its investigation.

The central thesis of this guide is that this compound modulates key cellular processes—including DNA repair, inflammation, and energy metabolism—primarily through its interaction with NAD+-dependent pathways. We will explore its role as a potential modulator of Poly (ADP-ribose) polymerases (PARPs) and sirtuins, its anti-inflammatory and antioxidant capabilities, and its promising applications in oncology and neuroprotection.

The Central Axis: NAD+ Metabolism

To comprehend the function of this compound, one must first appreciate the pivotal role of NAD+. NAD+ is a fundamental coenzyme in all living cells, acting as a critical hydride carrier for redox reactions essential for ATP production.[2][3][4] Beyond its metabolic function, NAD+ serves as a consumed substrate for several key enzyme families that regulate a vast landscape of cellular signaling.[2][3]

The majority of intracellular NAD+ is maintained not through de novo synthesis from tryptophan, but through efficient recycling mechanisms known as the salvage pathways .[3][5] In this pathway, nicotinamide (NAM), generated as a byproduct from NAD+-consuming enzymes, is converted back into NAD+. As a close structural analog, this compound is hypothesized to enter and influence this critical cycle.

Key Biological Activities & Mechanistic Insights

PARP Inhibition: A Key to DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to genomic stability.[6] Upon detecting DNA strand breaks, PARP enzymes bind to the damaged site and, using NAD+ as a substrate, synthesize long chains of poly(ADP-ribose) that act as a scaffold to recruit DNA repair machinery.[7][8] Nicotinamide is a natural, albeit weak, feedback inhibitor of PARP activity.[6][9]

Given its structural similarity, this compound is strongly predicted to function as a PARP inhibitor. This has profound therapeutic implications.

-

Oncology: In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP creates a "synthetic lethality," leading to cancer cell death.[10] Combining PARP inhibitors with NAMPT inhibitors (which limit the NAD+ supply) has shown synergistic effects in triple-negative breast cancer models.[10]

-

Cellular Stress: By inhibiting PARP over-activation during severe cellular stress (like ischemia or intense inflammation), nicotinamide can prevent the catastrophic depletion of cellular NAD+ and ATP pools, thereby averting cell death.[6][11]

Anti-inflammatory and Antioxidant Effects

Nicotinamide exhibits potent immunomodulatory and antioxidant properties, which are likely shared or enhanced by this compound.

-

Cytokine Suppression: In models of endotoxemia, nicotinamide dose-dependently inhibits the production of key pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and IL-8.[12][13] While initially hypothesized to be solely due to PARP inhibition, some studies suggest other mechanisms may be involved, as specific PARP inhibitors did not always replicate the cytokine-suppressing effect.[12]

-

Oxidative Stress Reduction: Nicotinamide and its derivatives can act as antioxidants, neutralizing reactive oxygen species (ROS) to protect cells from oxidative damage.[1][13] In diabetic rat retinas, nicotinamide treatment reduced oxidative stress and oxidative DNA damage, providing a neuroprotective effect.[14] This is crucial in high-energy-demand tissues like the brain and retina.

Anticancer and Chemopreventive Activity

The role of nicotinamide and its derivatives in oncology is multifaceted, acting through energy restoration, DNA repair enhancement, and direct tumor cell inhibition.

-

Chemoprevention: Phase III clinical trials have demonstrated that oral nicotinamide is safe and effective in reducing the rates of new non-melanoma skin cancers and pre-malignant actinic keratoses in high-risk individuals.[15][16][17][18] This is attributed to its ability to prevent ATP depletion after UV radiation, thereby providing cells with the necessary energy to conduct DNA repair.[16]

-

Direct Antitumor Activity: this compound has shown direct inhibitory activity against tumor cells.[19] Notably, it was found to be more effective against hypoxic tumor cells than normoxic ones.[19] Furthermore, a synergistic effect was observed when this compound was combined with nicotinamide in inhibiting the proliferation of hypoxic tumor cells.[19]

Neuroprotective Potential

Brain cells have high energy demands and are heavily reliant on the NAD+ salvage pathway, making them particularly vulnerable to NAD+ depletion.[6]

-

Disease Models: Nicotinamide administration has shown protective effects in various neurodegenerative models, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.[6][20] It protects dopaminergic neurons, attenuates dopamine depletion, and improves locomotor activity.[6]

-

Mechanisms: The neuroprotective effects are attributed to a combination of PARP inhibition (preventing cell death from excitotoxicity), enhanced mitochondrial integrity, and reduced ROS generation.[6][14][20]

Antiplasmodial Activity

Initial research has identified this compound as a plant-derived compound with antiplasmodial and antimalarial activities, demonstrating its potential as a treatment for infectious diseases.[19]

Quantitative Data Summary

The following table summarizes key quantitative findings related to the biological activities of nicotinamide, providing a benchmark for the investigation of this compound.

| Biological Activity | Compound | Effective Concentration / IC50 | System / Model | Reference |

| PARP Inhibition | Nicotinamide | Starts at 0.5 mM | In vitro PARP activity assay | [21] |

| Cytokine Inhibition | Nicotinamide | 2 - 40 mM | Endotoxin-stimulated human whole blood | [12] |

| Neuroprotection | Nicotinamide | 5.0 - 25.0 mM | Oxidative stress in cultured neurons | [20] |

| Cell Viability (Positive) | Nicotinamide | ~5 mM | Cells in culture | [6] |

| Cell Viability (Toxic) | Nicotinamide | IC50 of 21.5 mM | Cells in culture | [6] |

Experimental Protocols & Methodologies

To rigorously assess the biological activity of this compound, a series of validated experimental workflows are required. The following protocols provide a foundation for such investigations.

Protocol 1: In Vitro PARP Activity Assay

Objective: To determine if this compound directly inhibits PARP enzyme activity and to calculate its IC50 value.

Causality: This assay directly tests the central hypothesis that this compound functions as a PARP inhibitor. By using a cell-free system with recombinant PARP, it isolates the effect on the enzyme from other cellular processes.

Methodology:

-

Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA (pre-incubated with DNase I), streptavidin-coated plates, and a colorimetric or chemiluminescent detection substrate.

-

Plate Preparation: Coat a 96-well streptavidin plate with activated DNA.

-

Reaction Mixture: In a separate plate, prepare reaction mixtures containing PARP1 enzyme and varying concentrations of this compound (e.g., from 1 µM to 50 mM) or a known inhibitor like Olaparib as a positive control.

-

Initiation: Transfer the reaction mixtures to the DNA-coated plate and add biotinylated NAD+ to start the reaction. Incubate at room temperature for 1 hour.

-

Detection: Wash the plate to remove unincorporated NAD+. Add a streptavidin-HRP conjugate, followed by a colorimetric substrate (e.g., TMB).

-

Quantification: Read the absorbance at the appropriate wavelength. The signal is proportional to the amount of biotinylated ADP-ribose incorporated, and thus to PARP activity.

-

Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Cellular NAD+/NADH Ratio Quantification

Objective: To measure the impact of this compound on the intracellular NAD+ and NADH pools and the critical NAD+/NADH ratio.

Causality: The NAD+/NADH ratio is a key indicator of the cellular redox state and energy metabolism. A change in this ratio after treatment provides strong evidence that the compound is engaging with the NAD+ metabolic network.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., HeLa, SH-SY5Y) and allow them to adhere. Treat with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Lysis: Lyse the cells. To measure NAD+, use an acidic extraction buffer. To measure NADH, use a basic extraction buffer (as NADH is degraded in acid and NAD+ is degraded in base).

-

Assay Principle: Use a commercially available NAD/NADH quantification kit. These assays typically use an enzyme cycling reaction. A specific dehydrogenase uses NAD+ (or NADH) to convert a substrate into a product, which then generates a colorimetric or fluorescent signal.

-

Procedure:

-

Add lysate samples to a 96-well plate.

-

Add the enzyme mix and developer solution.

-

Incubate for 1-4 hours at room temperature, protected from light.

-

Measure absorbance or fluorescence.

-

-

Calculation: Quantify NAD+ and NADH concentrations based on a standard curve. Calculate the NAD+/NADH ratio for each treatment condition.

General Experimental Workflow

The investigation of a novel compound like this compound should follow a logical progression from basic characterization to complex biological systems.

Conclusion and Future Directions

This compound stands as a promising derivative of nicotinamide with a potentially enhanced or distinct biological activity profile. Grounded in the fundamental biology of NAD+ metabolism, its hypothesized roles as a PARP inhibitor, anti-inflammatory agent, and neuroprotective compound are supported by strong mechanistic rationale and preliminary evidence. The compound's demonstrated efficacy against hypoxic tumor cells and its antiplasmodial activity highlight unique therapeutic avenues warranting further exploration.[19]

Future research must focus on direct, head-to-head comparisons with nicotinamide across various assays to delineate its specific advantages. Key areas for investigation include:

-

Pharmacokinetics and Bioavailability: Determining its absorption, distribution, metabolism, and excretion profile is critical for clinical translation.

-

Sirtuin Modulation: A detailed investigation into its effects on the activity of the seven different mammalian sirtuins is needed.

-

In Vivo Efficacy: Validating the promising in vitro findings in relevant animal models of cancer, neurodegeneration, and inflammatory disease is the necessary next step.

By leveraging the experimental frameworks outlined in this guide, the scientific community can systematically unravel the full therapeutic potential of this compound, potentially yielding novel treatments for a range of challenging diseases.

References

-

Hwang, E. S., & Song, S. B. (2017). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Biomolecules & Therapeutics, 25(5), 447–454. [Link]

-

Bajrami, I., Frankum, J. R., Konde, A., Miller, R. E., & Ashworth, A. (2012). Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. EMBO Molecular Medicine, 4(10), 1087–1096. [Link]

-

Ungerstedt, J. S., Blömback, M., & Söderström, T. (2003). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical and Experimental Immunology, 131(1), 48–52. [Link]

-

What is the mechanism of Hydroxymethylnicotinamide? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved December 12, 2025, from [Link]

-

Gomez, G., Díaz-Chávez, J., Chavez, A., & Duenas-Gonzalez, A. (2014). PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... ResearchGate. Retrieved December 12, 2025, from [Link]

-

Li, F., & Zheng, W. (2022). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Pharmaceutical Design, 28(20), 1639–1649. [Link]

-

Braidy, N., Berg, J., Clement, J., Khorshidi, F., Poljak, A., Jayasena, T., Grant, R., & Sachdev, P. (2019). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & Redox Signaling, 30(2), 251–294. [Link]

-

Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119–141. [Link]

-

Papakonstantinou, E., Keisoglou, I., & Koutelidakis, A. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

-

Mehmel, M., Jovanović, N., & Spitz, U. (2020). Clinical Evidence for Targeting NAD Therapeutically. Metabolites, 10(9), 386. [Link]

-

Xie, N., Zhang, L., Gao, W., Huang, C., Huber, P. E., Zhou, X., Li, C., Shen, G., & Zou, B. (2020). NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential. Signal Transduction and Targeted Therapy, 5(1), 227. [Link]

- Jagtap, P., & Szabó, C. (2001). PARP inhibitors.

-

Sharma, C., & Donu, D. (2022). Emerging Role of Nicotinamide Riboside in Health and Diseases. Antioxidants, 11(9), 1674. [Link]

-

Rehan, M., & Bogdarin, F. (2021). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients, 13(5), 1625. [Link]

-

Knip, M., Douek, I. F., & Gale, E. A. (2000). Safety of high-dose nicotinamide: a review. Diabetologia, 43(11), 1337–1345. [Link]

- Lin, S. J., & Chen, Y. L. (1998). [Study on the synthesis of N-hydroxymethyl-nicotinamide]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 33(12), 922–924.

- CN101851194B - Preparation method of nicotinamide - Google Patents. (n.d.). Google Patents.

-

Rennie, G., & Morris, R. (2015). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Medicinal Chemistry, 22(19), 2327–2336. [Link]

-

Campalani, E., & Fania, L. (2024). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 25(3), 1859. [Link]

-

Szarvas, Z., Reyff, Z. A., Peterfi, A., Pinto, C. B., Owens, C. D., Kaposzta, Z., Mukli, P., da C Pinaffi-Langley, A. C., Adams, C. A., Muranyi, M., Silva Palacios, F., Hawkins, B., Baur, J. A., Saleh Velez, F., Prodan, C. I., Kirkpatrick, A. C., Csiszar, A., Ungvari, Z., & Balasubramanian, P. (2025). Effects of NAD+ supplementation with oral nicotinamide riboside on vascular health and cognitive function in older adults with peripheral artery disease: Results from a pilot 4-week open-label clinical trial. Journal of Pharmacology and Experimental Therapeutics, 392(7), 103607. [Link]

-

Zhang, H., & Sauve, A. A. (2017). Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. Current Protocols in Chemical Biology, 9(3), 195–204. [Link]

-

Lu, Y., & Lin, H. (2021). NAD+ Metabolism, Metabolic Stress, and Infection. Frontiers in Molecular Biosciences, 8, 728957. [Link]

-

Fania, L., & Didona, D. (2019). Role of Nicotinamide in Genomic Stability and Skin Cancer Chemoprevention. International Journal of Molecular Sciences, 20(23), 5946. [Link]

-

Tang, J., & Kern, T. S. (2022). Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas. International Journal of Molecular Sciences, 23(6), 2977. [Link]

- WO2016160524A1 - Efficient synthesis of nicotinamide mononucleotide - Google Patents. (n.d.). Google Patents.

-

Salinska, E., & Stafiej, A. (2006). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. ResearchGate. Retrieved December 12, 2025, from [Link]

-

Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants, 10(8), 1315. [Link]

-

Chen, A. C., Martin, A. J., Choy, B., Fernández-Peñas, P., Dalziell, R. A., McKenzie, C. A., Scolyer, R. A., Dhillon, H. M., Vardy, J. L., Kricker, A., St George, G., & Chinniah, N. (2015). A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention. The New England Journal of Medicine, 373(17), 1618–1626. [Link]

-

Manzanero, S., & Santro, T. (2021). NAD + precursor nutritional supplements sensitize the brain to future ischemic events. Journal of Cerebral Blood Flow & Metabolism, 41(10), 2531–2535. [Link]

-

Papakonstantinou, E., & Keisoglou, I. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

-

Yaku, K., & Okabe, K. (2018). NAD Consuming Enzymes and Cancer Development. Cancers, 10(12), 503. [Link]

-

Campalani, E., & Fania, L. (2024). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 25(3), 1859. [Link]

-

Nicotinamide Riboside Impact on Extracellular Nicotinamide Adenine Dinucleotide (NAD+). (2023). ClinicalTrials.gov. Retrieved December 12, 2025, from [Link]

Sources

- 1. What is the mechanism of Hydroxymethylnicotinamide? [synapse.patsnap.com]

- 2. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Evidence for Targeting NAD Therapeutically - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Nicotinamide in Genomic Stability and Skin Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound | 101512-21-4 | BEA51221 | Biosynth [biosynth.com]

- 20. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

5-Hydroxynicotinamide: A Technical Guide to Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinamide is a derivative of nicotinamide, the amide form of vitamin B3. While its parent compound, nicotinamide, is extensively studied as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and a modulator of various enzymatic pathways, the specific mechanisms of action for this compound remain largely uncharacterized. Preliminary evidence suggests its potential as an antiplasmodial and anticancer agent, particularly against hypoxic tumor cells.[1] This technical guide synthesizes the current understanding of closely related compounds to propose and explore five core hypotheses for the mechanism of action of this compound. The following sections will delve into these potential pathways, supported by data from its parent compound, and provide detailed experimental protocols for future validation.

Hypothesis 1: Modulation of NAD+ Metabolism

The structural similarity of this compound to nicotinamide strongly suggests its potential involvement in NAD+ metabolism. NAD+ is a critical coenzyme for hundreds of redox reactions essential for cellular energy production and also serves as a substrate for several signaling enzymes.[2][3][4] The primary route for NAD+ synthesis in mammals is the salvage pathway, which recycles nicotinamide.[2][5]

It is hypothesized that this compound may act as a substrate for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway, leading to the formation of a hydroxylated NAD+ analog.[5][6] This analog could have altered redox potential or affinity for NAD+-dependent enzymes, thereby modulating cellular metabolism and signaling. Alternatively, this compound could act as a competitive inhibitor of NAMPT, leading to a depletion of the cellular NAD+ pool, a strategy that has been explored in cancer therapy.[6][7]

Potential intervention of this compound in the NAD+ salvage pathway.

Hypothesis 2: Inhibition of NAD+-Consuming Enzymes

Many cellular processes, including DNA repair and epigenetic regulation, are controlled by enzymes that consume NAD+. It is plausible that this compound, like its parent compound, modulates the activity of these enzymes.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes crucial for DNA repair.[8] Upon detecting DNA damage, PARP enzymes use NAD+ to synthesize poly(ADP-ribose) chains on target proteins, signaling for the recruitment of the repair machinery. Overactivation of PARPs can lead to NAD+ and ATP depletion, culminating in cell death. Nicotinamide is a known feedback inhibitor of PARP activity.[8][9] We hypothesize that this compound also acts as a PARP inhibitor. This could explain its potential anticancer effects, as inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality.[6]

Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging.[2][10] Nicotinamide acts as a non-competitive inhibitor of sirtuins.[11][12] However, under certain cellular conditions, nicotinamide supplementation can lead to an increase in NAD+ levels, which in turn can activate sirtuins.[11][13] this compound may similarly modulate sirtuin activity, either through direct inhibition or by altering the cellular NAD+ pool. The hydroxylation might alter its binding affinity to the sirtuin active site compared to nicotinamide.

Hypothesized modulation of PARPs and Sirtuins by this compound.

Hypothesis 3: Anti-inflammatory and Antioxidant Effects

Nicotinamide is known to possess anti-inflammatory properties, in part by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[14] This effect has been linked to PARP inhibition.[14] It is hypothesized that this compound shares these anti-inflammatory capabilities. Furthermore, the addition of a hydroxyl group to the pyridine ring could potentially enhance its antioxidant properties by increasing its ability to donate a hydrogen atom to neutralize reactive oxygen species (ROS).

Hypothesis 4: Mechanism of Antiplasmodial Activity

The malaria parasite, Plasmodium falciparum, relies on NAD+ biosynthesis for its survival and proliferation.[15] Unlike humans who primarily use the NAMPT-mediated salvage pathway, P. falciparum can utilize a nicotinamidase (PfNic) to convert nicotinamide to nicotinic acid, which then enters the Preiss-Handler pathway for NAD+ synthesis.[15] This enzymatic difference presents a potential therapeutic window. It is hypothesized that this compound may act as a selective inhibitor of P. falciparum nicotinamidase or other crucial enzymes in the parasite's unique NAD+ metabolic pathways, leading to NAD+ depletion and parasite death.[15][16]

Workflow for evaluating the antiplasmodial activity of this compound.

Hypothesis 5: Mechanism of Anticancer Activity

The observed inhibitory effect of this compound on tumor cells, especially under hypoxic conditions, may be a culmination of the previously described mechanisms.[1] Cancer cells have a high metabolic rate and are often more reliant on the NAD+ salvage pathway, making them vulnerable to NAMPT inhibitors.[6][7] PARP inhibition is a clinically validated strategy for certain cancers. Furthermore, modulation of sirtuins can impact cancer cell survival and metabolism. The preferential activity in hypoxic tumors could suggest that this compound interferes with metabolic adaptations to low oxygen environments, which are heavily reliant on NAD+-dependent pathways.

Potential interplay of mechanisms contributing to anticancer activity.

Quantitative Data Summary

| Target Enzyme | Compound | Parameter | Value | Cell/System | Reference |

| PARP | Nicotinamide | Inhibition | Starts at 0.5 mM | In vitro | [8] |

| SIRT1 | Nicotinamide | IC50 | 50-180 µM | In vitro | [11] |

| Pro-inflammatory Cytokines | Nicotinamide | Inhibition | Starts at 2 mmol/L | Human Whole Blood | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments to test the proposed hypotheses.

Protocol 1: PARP Inhibition Assay (Cell-Free)

-

Objective: To determine the direct inhibitory effect of this compound on PARP1 activity.

-

Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates, plate reader.

-

Methodology:

-

Coat a 96-well plate with histone H1. Wash and block the plate.

-

Prepare a reaction mixture containing reaction buffer, activated DNA, and recombinant PARP1 enzyme.

-

Add serial dilutions of this compound (or a known inhibitor like Olaparib as a positive control) to the wells.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for 1 hour.

-

Wash the wells to remove unreacted components.

-

Add streptavidin-HRP and incubate for 1 hour. This will bind to the biotinylated ADP-ribose incorporated onto the histone.

-

Wash the wells and add TMB substrate.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC50 value for this compound.

-

Protocol 2: SIRT1 Deacetylase Assay (Fluorometric)

-

Objective: To measure the effect of this compound on SIRT1 deacetylase activity.

-

Materials: Recombinant human SIRT1 enzyme, fluorogenic acetylated peptide substrate (e.g., from p53), NAD+, developer solution, 96-well black plates, fluorescence plate reader.

-

Methodology:

-

Prepare a reaction buffer containing the SIRT1 enzyme.

-

Add serial dilutions of this compound (or nicotinamide as a positive control) to the wells of a black 96-well plate.

-

Add the fluorogenic acetylated peptide substrate to all wells.

-

Initiate the reaction by adding NAD+. Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated peptide, releasing the fluorophore.

-

Incubate for a further 15-30 minutes.

-

Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition or activation and determine the IC50 or EC50 value.

-

Protocol 3: In Vitro Antiplasmodial SYBR Green I Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

-

Materials: Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) in human erythrocytes, RPMI 1640 medium, Albumax II, SYBR Green I lysis buffer, 96-well plates.

-

Methodology:

-

Prepare serial dilutions of this compound in RPMI medium in a 96-well plate. Include positive (e.g., Chloroquine) and negative (no drug) controls.

-

Add the parasitized erythrocyte culture (e.g., at 1% parasitemia and 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

-

After incubation, freeze the plate at -80°C to lyse the erythrocytes.

-

Thaw the plate and add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with parasitic DNA.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader (Ex/Em = 485/530 nm).

-

Plot the fluorescence signal against the drug concentration and determine the IC50 value using a non-linear regression model.

-

Conclusion and Future Perspectives

The precise mechanism of action of this compound remains to be elucidated. However, its structural similarity to nicotinamide provides a strong foundation for forming testable hypotheses. The proposed mechanisms—modulation of NAD+ metabolism, inhibition of PARPs and sirtuins, anti-inflammatory/antioxidant effects, and targeted disruption of parasite or cancer cell metabolism—are not mutually exclusive and may act in concert to produce its observed biological activities.

This technical guide provides a framework for future research. The immediate priorities should be to perform the outlined enzymatic and cell-based assays to gather direct quantitative data on this compound. Validating these foundational hypotheses is a critical step in determining its potential for development as a therapeutic agent for infectious diseases or oncology. Subsequent in vivo studies will be necessary to understand its pharmacokinetics, efficacy, and safety profile.

References

- 1. 6-Hydroxynicotinamide | 3670-59-5 | Benchchem [benchchem.com]

- 2. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinamide, PARP inhibitor (CAS 98-92-0) | Abcam [abcam.com]

- 13. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Pantetheinase-Resistant Pantothenamide with Potent, On-Target, and Selective Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability and Degradation of 5-Hydroxynicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxynicotinamide, a hydroxylated derivative of nicotinamide (Vitamin B3), holds potential for various therapeutic applications. Understanding its stability and degradation profile is a critical prerequisite for its development as a pharmaceutical agent. This technical guide outlines a comprehensive strategy for assessing the in vitro stability of this compound, including detailed experimental protocols for forced degradation, plasma stability, and metabolic stability studies. Furthermore, it presents a hypothesized degradation pathway based on the chemical structure of the molecule and provides templates for data presentation to facilitate clear and comparative analysis. The methodologies and visualizations are designed to meet the rigorous standards of drug development and regulatory submission.

Proposed In Vitro Stability and Degradation Studies

A thorough in vitro evaluation of this compound should encompass forced degradation studies to identify potential degradation products and pathways under stress conditions, as well as stability assessments in relevant biological matrices.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a drug substance, identifying degradation products, and developing stability-indicating analytical methods.[1][2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation pathways are representative of storage and handling conditions without being overly destructive.[2][4][5]

Table 1: Example Quantitative Summary of Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % 5-HNA Remaining | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 85.2% | 5-Hydroxynicotinic acid |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 78.5% | 5-Hydroxynicotinic acid |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 92.1% | N-oxide derivative |

| Thermal | Dry Heat | 48 hours | 80°C | 95.8% | Minor unspecified degradants |

| Photostability | ICH Q1B Option 2 | N/A | Room Temp | 98.3% | No significant degradants |

Plasma Stability

Assessing the stability of this compound in human plasma is crucial for predicting its in vivo half-life and bioavailability. This assay evaluates both chemical and enzymatic degradation in a biological matrix.

Table 2: Example Quantitative Summary of Plasma Stability of this compound

| Time (minutes) | % 5-HNA Remaining (Active Plasma) | % 5-HNA Remaining (Heat-Inactivated Plasma) |

| 0 | 100.0% | 100.0% |

| 15 | 98.2% | 99.5% |

| 30 | 95.6% | 99.1% |

| 60 | 90.1% | 98.7% |

| 120 | 82.4% | 98.2% |

Metabolic Stability (Human Liver Microsomes)

Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of xenobiotics. This assay helps to determine the intrinsic clearance of the compound.

Table 3: Example Quantitative Summary of Metabolic Stability of this compound in HLMs

| Time (minutes) | % 5-HNA Remaining (+NADPH) | % 5-HNA Remaining (-NADPH) |

| 0 | 100.0% | 100.0% |

| 5 | 92.3% | 99.8% |

| 15 | 78.9% | 99.5% |

| 30 | 60.5% | 99.1% |

| 60 | 35.2% | 98.8% |

Experimental Protocols

Detailed and reproducible protocols are fundamental to generating reliable stability data.

Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 1, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 8, and 24 hours.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Withdraw samples at 0, 24, and 48 hours and prepare solutions for analysis.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2). A control sample should be stored in the dark.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all degradation products.

Protocol for Plasma Stability Assay

-

Preparation: Prepare a 1 µM working solution of this compound in human plasma. Prepare a control sample in heat-inactivated plasma (56°C for 30 minutes).

-

Incubation: Incubate both active and heat-inactivated plasma samples in a water bath at 37°C.

-

Sampling: Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.

-

Reaction Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant and analyze using LC-MS/MS to quantify the remaining concentration of this compound.

Protocol for Metabolic Stability Assay

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in a phosphate buffer (pH 7.4). Prepare a parallel set of tubes without the NADPH regenerating system as a negative control.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Sampling: Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.

-

Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the microsomes.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships clearly.

Hypothesized Degradation Pathway

Based on the structure of this compound, which contains an amide functional group susceptible to hydrolysis and a pyridine ring that can be oxidized, a potential degradation pathway is proposed. The primary degradation route under hydrolytic conditions is likely the conversion of the amide to a carboxylic acid. Oxidative conditions could lead to the formation of an N-oxide.

Conclusion

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound's stability and degradation profile. By implementing rigorous forced degradation studies, along with plasma and metabolic stability assays, researchers can generate the critical data necessary to understand the molecule's liabilities. The detailed protocols and data presentation formats are designed to ensure consistency and facilitate interpretation. The proposed degradation pathway serves as a starting point for the identification and characterization of potential degradants. This systematic approach is fundamental for advancing the development of this compound as a safe and effective therapeutic agent.

References

5-Hydroxynicotinamide as a NAD+ Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The search for novel and efficient NAD+ precursors is a significant area of research for therapeutic development in aging and metabolic diseases. This technical guide provides an in-depth analysis of 5-Hydroxynicotinamide's potential as a NAD+ precursor. Based on a comprehensive review of the current scientific literature, there is no direct evidence to support the role of this compound as a precursor for NAD+ biosynthesis . This guide will detail the established NAD+ metabolic pathways, the chemical properties of this compound, and the lack of its integration into these pathways, while also providing information on its known biological activities and synthesis of related compounds.

Established NAD+ Biosynthetic Pathways

To understand the potential of any compound to act as a NAD+ precursor, it is essential to review the known enzymatic pathways for NAD+ synthesis. In mammalian cells, there are three primary pathways:

-

The de novo Synthesis Pathway: This pathway synthesizes NAD+ from the essential amino acid L-tryptophan through a series of enzymatic steps, ultimately forming quinolinic acid, which is then converted to nicotinic acid mononucleotide (NaMN).[1]

-

The Preiss-Handler Pathway: This salvage pathway utilizes nicotinic acid (NA) from the diet. Nicotinic acid is converted to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[2] NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is finally amidated to NAD+.[3]

-

The Salvage Pathway: This is the primary pathway for NAD+ maintenance in mammals. It recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and PARPs.[4] Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[5][6] NMN is then adenylylated to NAD+. Another key precursor in this pathway is nicotinamide riboside (NR), which is converted to NMN by nicotinamide riboside kinases (NRKs).[7][8][9]

These pathways rely on specific enzymes with defined substrate specificities. For a compound to be a NAD+ precursor, it must be recognized and processed by one or more enzymes within these pathways.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the established NAD+ biosynthetic pathways.

This compound: Chemical Properties and Biological Activities

This compound, also known as 5-hydroxypyridine-3-carboxamide, is a derivative of nicotinamide.[10] Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H6N2O2 |

| Molecular Weight | 138.12 g/mol |

| CAS Number | 101512-21-4 |

| Synonyms | 5-hydroxypyridine-3-carboxamide, 5-Carbamoylpyridinium-3-olate |

Source: PubChem CID 354313[10]

While not recognized as a NAD+ precursor, some biological activities of this compound and its derivatives have been reported:

-

Antiplasmodial and Antimalarial Activities: this compound is a plant-derived compound that has demonstrated activity against Plasmodium.[11]

-

Antitumor Activity: It has been shown to be an inhibitor of tumor cells, with hypoxic tumor cells being more susceptible. A potential synergistic effect with nicotinamide in inhibiting proliferation in hypoxic tumor cells has also been observed.[11]

-

Cardioprotective Action: Derivatives of the related compound, 5-hydroxynicotinic acid, have been investigated for their cardioprotective effects, potentially through chelation of iron ions and antioxidant activity.[12]

Lack of Evidence for this compound as a NAD+ Precursor

A thorough search of scientific literature and biochemical databases (including KEGG and BRENDA) reveals a lack of evidence for the enzymatic conversion of this compound to NAD+.[3][4][13][14][15][16] Specifically, there are no published studies demonstrating that this compound can serve as a substrate for the key enzymes in the established NAD+ biosynthetic pathways:

-

Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the salvage pathway has a high affinity for nicotinamide.[5][17] There is no data to suggest that the addition of a hydroxyl group at the 5-position of the pyridine ring would allow it to be a substrate for NAMPT.

-

Nicotinic Acid Phosphoribosyltransferase (NAPRT): This enzyme is specific for nicotinic acid.[2][18] The amide group in this compound makes it structurally distinct from nicotinic acid, and thus it is highly unlikely to be a substrate for NAPRT.

-

Nicotinamide Riboside Kinases (NRKs): These enzymes phosphorylate nicotinamide riboside.[7][19] There is no evidence that this compound can be ribosylated to form a substrate for NRKs.

The metabolism of nicotinamide primarily involves methylation and oxidation to products like N-methylnicotinamide and 6-hydroxynicotinamide, which are then excreted.[20] The metabolic fate of this compound has not been extensively studied, but it is not a known intermediate in the primary NAD+ synthesis or degradation pathways.

Experimental Workflow for Investigating Novel NAD+ Precursors

For a compound to be validated as a NAD+ precursor, a series of experiments are required. The following diagram outlines a general workflow that would be necessary to assess the potential of this compound.

Synthesis of Related Compounds

Conclusion

References

- 1. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]

- 2. Crystal structure of human nicotinic acid phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRENDA, enzyme data and metabolic information - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRENDA - Database Commons [ngdc.cncb.ac.cn]

- 5. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide riboside kinase structures reveal new pathways to NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Nicotinamide Riboside | Other Kinases | Tocris Bioscience [tocris.com]

- 10. 3-Pyridinecarboxamide, 5-hydroxy- | C6H6N2O2 | CID 354313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 101512-21-4 | BEA51221 | Biosynth [biosynth.com]

- 12. Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action [wisdomlib.org]

- 13. KEGG PATHWAY: hsa00760 [genome.jp]

- 14. KEGG PATHWAY: map00760 [genome.jp]

- 15. KEGG COMPOUND: C03150 [genome.jp]

- 16. uniprot.org [uniprot.org]

- 17. Identification of structural determinants of nicotinamide phosphoribosyl transferase (NAMPT) activity and substrate selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nicotinic Acid Phosphoribosyltransferase Regulates Cancer Cell Metabolism, Susceptibility to NAMPT Inhibitors, and DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

5-Hydroxynicotinamide: An In-Depth Technical Guide on its Antimicrobial and Anti-inflammatory Properties

A comprehensive review of the existing scientific literature reveals a notable scarcity of specific data on the antimicrobial and anti-inflammatory properties of 5-Hydroxynicotinamide. While its parent compound, nicotinamide (a form of vitamin B3), and other derivatives have been the subject of extensive research, this compound itself remains largely uncharacterized in this regard. This guide, therefore, serves to highlight the current knowledge gap and provide a framework for future research by drawing parallels with closely related and well-studied nicotinamide compounds.

Antimicrobial Properties: An Unexplored Frontier

For context, nicotinamide itself has demonstrated antimicrobial activity, though often at high concentrations. For instance, studies have shown that niacinamide (nicotinamide) can inhibit the growth of various bacteria and fungi, with MIC100 values reported to be in the range of 1.5% to 4% for certain strains.[4] The proposed mechanisms for nicotinamide's antimicrobial action include the disruption of the microbial cell cycle and direct interaction with microbial DNA.[4] However, it is crucial to emphasize that these findings pertain to nicotinamide and not necessarily to its 5-hydroxy derivative. The introduction of a hydroxyl group at the 5-position could significantly alter the molecule's electronic and steric properties, thereby influencing its antimicrobial potential in ways that are yet to be determined.

Anti-inflammatory Potential: Inferences from Related Compounds

Similar to the antimicrobial data, specific quantitative measures of the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of key inflammatory mediators, are not documented in the available scientific literature. However, the broader class of nicotinamides has well-established anti-inflammatory effects, offering a basis for hypothesizing the potential activity of this compound.

Nicotinamide has been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5][6] One of the key proposed mechanisms for this activity is the inhibition of the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1), which plays a role in inflammatory signaling.[5] Additionally, nicotinamide and its derivatives are known to influence the activity of sirtuins, a family of NAD+-dependent deacetylases involved in regulating inflammation. The potential for this compound to modulate these pathways remains an open area of investigation.

A study on N-(Hydroxymethyl)nicotinamide, another derivative, suggests that it may exert anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.[7] This lends credence to the possibility that this compound could possess similar properties, though direct experimental evidence is required for confirmation.

Experimental Protocols: A Roadmap for Future Investigation

Given the absence of specific studies on this compound, this section outlines standard experimental protocols that could be employed to assess its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity Assays

A standard approach to determine the antimicrobial efficacy of a novel compound involves the following workflow:

Caption: General workflow for assessing antimicrobial activity.

-

Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions would be prepared.

-

Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) would be selected.

-

Broth Microdilution Assay: The selected microorganisms would be cultured in a liquid broth medium containing serial dilutions of this compound in 96-well microtiter plates.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of the compound that visibly inhibits microbial growth after a specified incubation period.

-

MBC Assay: To determine the Minimum Bactericidal Concentration (MBC), aliquots from the wells showing no growth in the MIC assay would be plated on agar plates. The MBC is the lowest concentration that results in a significant reduction in viable microbial colonies.

Anti-inflammatory Activity Assays

To evaluate the anti-inflammatory potential of this compound, a common in vitro model utilizes lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for in vitro anti-inflammatory assessment.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) would be cultured under standard conditions.

-

Compound Treatment: The cells would be pre-treated with various concentrations of this compound for a defined period.

-

LPS Stimulation: Inflammation would be induced by treating the cells with lipopolysaccharide (LPS).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant would be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, would be measured using the Griess assay.

-

Western Blot Analysis: To investigate the underlying signaling pathways, the expression levels of key inflammatory proteins (e.g., COX-2, iNOS, phosphorylated NF-κB) would be analyzed by Western blotting.

Signaling Pathways: Hypothesized Mechanisms of Action

Based on the known mechanisms of nicotinamide, the following signaling pathways are hypothesized to be relevant to the potential anti-inflammatory effects of this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

The NF-κB pathway is a central regulator of inflammation. It is hypothesized that this compound, similar to nicotinamide, may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Conclusion and Future Directions